molecular formula C6H10O B1615568 2-Methyl-4-pentenal CAS No. 5187-71-3

2-Methyl-4-pentenal

Cat. No.: B1615568
CAS No.: 5187-71-3
M. Wt: 98.14 g/mol
InChI Key: RCQKLWAPRHHRNN-UHFFFAOYSA-N
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Description

2-Methyl-4-pentenal: is an organic compound with the molecular formula C6H10O . It is an aldehyde characterized by the presence of a carbonyl group (C=O) attached to a pentene chain with a methyl substituent at the second position. This compound is also known by its IUPAC name, 2-methylpent-4-enal .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-pentenal can be synthesized through the aldol condensation of propionaldehyde. In this process, propionaldehyde undergoes a condensation reaction catalyzed by a nitrogenous organic alkali, such as piperidine, in the presence of an organic acid like acetic acid. The reaction is carried out at a temperature range of 20°C to 25°C, followed by the addition of water to wash the product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, utilizing propionaldehyde as the starting material. The reaction is typically conducted in a controlled environment to ensure high selectivity and yield. The use of nitrogenous organic alkali as a catalyst helps in achieving a stable reaction with minimal side products .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-pentenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-Methyl-4-pentenoic acid.

    Reduction: 2-Methyl-4-penten-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-4-pentenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reaction is crucial in many biochemical processes, including enzyme catalysis and signal transduction. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, influencing cellular metabolism .

Comparison with Similar Compounds

    2-Methyl-2-pentenal: Another aldehyde with a similar structure but different positional isomerism.

    4-Methyl-2-pentanol: An alcohol with a similar carbon skeleton but different functional group.

    2-Methyl-4-pentenoic acid: The oxidized form of 2-methyl-4-pentenal.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as both an electrophile and a nucleophile makes it a versatile intermediate in organic synthesis. Additionally, its applications in the synthesis of pharmaceuticals and fragrances highlight its importance in both scientific research and industrial processes .

Properties

IUPAC Name

2-methylpent-4-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQKLWAPRHHRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966202
Record name 2-Methylpent-4-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5187-71-3
Record name 2-Methyl-4-pentenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5187-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-pentenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpent-4-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-pentenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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